molecular formula C8H10BrClN2O2 B6244603 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride CAS No. 2408973-17-9

3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B6244603
CAS No.: 2408973-17-9
M. Wt: 281.53 g/mol
InChI Key: WXYGGDWJVGHALY-UHFFFAOYSA-N
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Description

3-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 3 and a carboxylic acid group at position 8, in its hydrochloride salt form. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules due to its halogenated and polar functional groups, which enhance reactivity and solubility . Its molecular weight is approximately 344.17 g/mol (exact value varies based on hydration state), as inferred from structurally related compounds .

Properties

CAS No.

2408973-17-9

Molecular Formula

C8H10BrClN2O2

Molecular Weight

281.53 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9BrN2O2.ClH/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7;/h4-5H,1-3H2,(H,12,13);1H

InChI Key

WXYGGDWJVGHALY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC=C(N2C1)Br)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents in the presence of a base.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromine atom or the carboxylic acid group, potentially converting them into other functional groups.

    Substitution: The bromine atom is a good leaving group, making the compound amenable to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is used as a precursor for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the construction of diverse molecular architectures.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. Research is ongoing to identify specific molecular targets and pathways that these compounds can modulate.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It also finds applications in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Positional Isomers of Carboxylic Acid Substituents

The position of the carboxylic acid group significantly impacts physicochemical properties and biological interactions:

Compound Name Carboxylic Acid Position Key Differences References
Target Compound 8 Higher polarity due to proximity to the imidazole nitrogen; hydrochloride salt enhances solubility.
3-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride 6 Altered hydrogen-bonding capacity; potential differences in pharmacokinetic behavior.
3-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid 2 Reduced solubility in polar solvents; steric effects may hinder receptor binding.

Research Findings :

  • The 8-carboxy derivative’s hydrochloride salt form is preferred in drug discovery for improved aqueous solubility, a critical factor in bioavailability .
  • Compounds with carboxylic acid groups at positions 6 or 2 may exhibit weaker interactions with polar biological targets compared to the 8-position isomer .

Halogen-Substituted Derivatives

Halogen type (Br vs. Cl) and substitution patterns influence electronic properties and reactivity:

Compound Name Halogen Additional Substituents Key Properties References
3-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Br None Bromine enhances electrophilicity, making it reactive in Suzuki couplings.
3-Chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Cl Methyl at position 5 Lower molecular weight (vs. Br); methyl group increases lipophilicity.
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride Br Methyl at position 5 Methyl group may improve metabolic stability; bromine retains reactivity.

Research Findings :

  • Bromine’s larger atomic radius and weaker C–Br bond (vs. C–Cl) make brominated derivatives more reactive in cross-coupling reactions .
  • Chlorinated analogs are less dense and may exhibit reduced cytotoxicity compared to brominated counterparts .

Functional Group Modifications

Variations in functional groups (e.g., esters, trifluoromethyl) alter chemical behavior:

Compound Name Functional Group Key Differences References
Ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate hydrochloride Ethyl ester at position 2 Esterification reduces polarity; prodrug potential. Molecular weight: 310.57 g/mol.
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid Trifluoromethyl at position 2 CF3 group increases electronegativity and metabolic stability.
5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride No halogen Absence of bromine reduces steric bulk; potential for broader receptor targeting.

Research Findings :

  • Trifluoromethyl groups enhance resistance to oxidative metabolism, extending half-life in vivo .
  • Ester derivatives, such as ethyl carboxylates, are often intermediates for prodrug synthesis due to hydrolytic stability .

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